molecular formula C9H10N2O3S B11077361 methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

Cat. No.: B11077361
M. Wt: 226.25 g/mol
InChI Key: DTYWKCYZNGEKSZ-UHFFFAOYSA-N
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Description

METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives in an acetic acid (AcOH) medium . The reaction is carried out under heating conditions to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms within the heterocyclic ring

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

methyl 4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

InChI

InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-7(12)11-4-2-3-10-9(11)15-6/h5H,2-4H2,1H3

InChI Key

DTYWKCYZNGEKSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2CCCN=C2S1

Origin of Product

United States

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